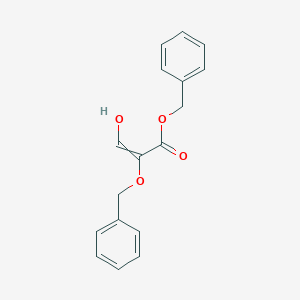![molecular formula C15H32N3O4PS B14559142 S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate CAS No. 62220-06-8](/img/structure/B14559142.png)
S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate: is a complex organic compound with a unique structure that includes a phosphorothioate group, a cyclohexylcarbamoyl group, and an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the cyclohexylcarbamoyl group, followed by the introduction of the aminoethyl chain. The final step involves the incorporation of the phosphorothioate group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process typically includes rigorous quality control measures to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of phosphorothioate oxides, while reduction may yield reduced phosphorothioate compounds.
Scientific Research Applications
S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or other biomolecules, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphorothioate derivatives and cyclohexylcarbamoyl-containing compounds. These compounds may share some structural features and chemical properties with S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62220-06-8 |
|---|---|
Molecular Formula |
C15H32N3O4PS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[6-(cyclohexylcarbamoylamino)hexylamino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C15H32N3O4PS/c19-15(18-14-8-4-3-5-9-14)17-11-7-2-1-6-10-16-12-13-24-23(20,21)22/h14,16H,1-13H2,(H2,17,18,19)(H2,20,21,22) |
InChI Key |
ABUHZYNDNDPYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCCCCNCCSP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl-](/img/structure/B14559059.png)



![N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14559078.png)

![Butyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14559085.png)


![{[(Cyclopent-1-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14559097.png)

![(3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide](/img/structure/B14559108.png)
![6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14559143.png)

